molecular formula C12H15ClN2O2 B1395953 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide CAS No. 676626-73-6

6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Cat. No. B1395953
CAS RN: 676626-73-6
M. Wt: 254.71 g/mol
InChI Key: VMBCMPHBUDOTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

676626-73-6

Product Name

6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

6-chloro-N-(oxan-4-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H15ClN2O2/c13-11-2-1-10(8-14-11)12(16)15-7-9-3-5-17-6-4-9/h1-2,8-9H,3-7H2,(H,15,16)

InChI Key

VMBCMPHBUDOTTO-UHFFFAOYSA-N

SMILES

C1COCCC1CNC(=O)C2=CN=C(C=C2)Cl

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combined 6-chloronicotinic acid (2.0 g, 12.69 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (2.193 g, 19.04 mmol) and EDC (4.87 g, 25.4 mmol) in CH2Cl2 (100 mL) then added Hunig's base (6.65 mL, 38.1 mmol) and the mixture stirred at 20° C. for 24 h. More (tetrahydro-2H-pyran-4-yl)methanamine (1 g, 0.7 equiv), Hunig's base (2.2 mL, 1 equiv.) and DMAP (ca. 10 mg) were added and the reaction was heated at 45° C. for 18 h. More Hunig's base (3 mL) and DMAP (80 mg) was added and heating continued at 50° C. for 5 h. The reaction was then concentrated in vacuo to give a residue which was taken up in EtOAc (100 mL) and washed with saturated aqueous ammonium chloride (100 mL) and brine, dried over magnesium sulfate and concentrated in vacuo to give a residue which was purified on an 80 g silica gel column eluted with 0 to 100% EtOAc in hexanes, then filtered and dried in the lyophilizer to give the title compound (0.985 g, 30.5% yield) as a white solid. MS m/z 255, 257 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.12-1.28 (m, 2H) 1.60 (dd, J=12.9, 1.8 Hz, 2H) 1.78 (td, J=7.4, 3.7 Hz, 1H) 3.13-3.20 (m, 2H) 3.26 (td, J=11.7, 2.1 Hz, 2H) 3.84 (dd, J=11.4, 2.5 Hz, 2H) 7.64 (dd, J=8.3, 0.5 Hz, 1H) 8.23 (dd, J=8.3, 2.5 Hz, 1H) 8.74 (t, J=5.6 Hz, 1H) 8.82 (dd, J=2.5, 0.8 Hz, 1H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.193 g
Type
reactant
Reaction Step Two
Name
Quantity
4.87 g
Type
reactant
Reaction Step Two
Quantity
6.65 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mg
Type
catalyst
Reaction Step Four
Yield
30.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.